Necrocide 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1247028-61-0 |

|---|---|

Molecular Formula |

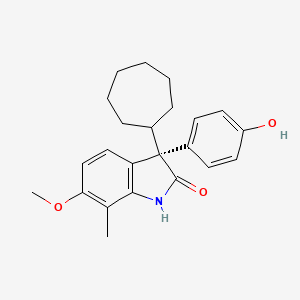

C23H27NO3 |

Molecular Weight |

365.5 g/mol |

IUPAC Name |

(3S)-3-cycloheptyl-3-(4-hydroxyphenyl)-6-methoxy-7-methyl-1H-indol-2-one |

InChI |

InChI=1S/C23H27NO3/c1-15-20(27-2)14-13-19-21(15)24-22(26)23(19,16-7-5-3-4-6-8-16)17-9-11-18(25)12-10-17/h9-14,16,25H,3-8H2,1-2H3,(H,24,26)/t23-/m0/s1 |

InChI Key |

JLWDEIVDLTXBGE-QHCPKHFHSA-N |

Isomeric SMILES |

CC1=C(C=CC2=C1NC(=O)[C@@]2(C3CCCCCC3)C4=CC=C(C=C4)O)OC |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=O)C2(C3CCCCCC3)C4=CC=C(C=C4)O)OC |

Origin of Product |

United States |

Substituents at the C3 Position:

Cycloheptyl Group: The presence of a bulky, lipophilic cycloheptyl group at the C3 position is a critical determinant of Necrocide 1's activity. The size and nature of this substituent significantly influence the compound's interaction with its biological target.

4-Hydroxyphenyl Group: The C3 position also bears a 4-hydroxyphenyl group. The hydroxyl group can participate in hydrogen bonding, which is often crucial for ligand-receptor interactions. The aromatic nature of the phenyl ring can also contribute to binding through hydrophobic or pi-stacking interactions.

Substitutions on the Indole Ring:

7-Methyl Group: The presence of a methyl group at the C7 position further refines the structure and its interaction with the biological target.

The optimization from earlier generations of oxyphenisatin derivatives to Necrocide 1 involved systematic modifications of these structural elements to achieve a compound with low nanomolar antiproliferative activity against a range of cancer cell lines. nih.gov For instance, the racemic compound (RS)-38 demonstrated complete tumor regression in a PC3 rat xenograft model. nih.gov The specific combination of the cycloheptyl and 4-hydroxyphenyl groups at the C3 position, along with the methoxy (B1213986) and methyl substitutions on the indole (B1671886) core, represents the culmination of these optimization efforts, resulting in the potent and specific necrotic cell death-inducing activity of this compound.

Immunological Implications of Necrocide 1 Induced Cell Death

Induction of Immunogenic Cell Death (ICD) Hallmarks by Necrocide 1

The ability of a dying cell to stimulate an anti-tumor immune response is dependent on the release and presentation of specific molecules known as damage-associated molecular patterns (DAMPs). asco.org Research has demonstrated that this compound is a potent inducer of the canonical hallmarks of ICD in cancer cells. nih.govnih.gov In comparative studies using human breast cancer cell lines, NC1 was shown to be as efficient as mitoxantrone, a well-established ICD-inducing chemotherapeutic agent, in eliciting these key immunogenic signals. nih.gov

A critical initiating event in ICD is the translocation of calreticulin (B1178941) (CALR) from the lumen of the endoplasmic reticulum to the outer surface of the plasma membrane. nih.govnovocure.com This surface-exposed CALR functions as a potent "eat-me" signal, facilitating the engulfment of dying tumor cells by dendritic cells, which are essential for priming an anti-tumor T-cell response. asco.orgnih.gov Studies have confirmed that treatment of cancer cells with this compound leads to a significant increase in the surface exposure of calreticulin. nih.govnih.gov

Another key feature of immunogenic cell death is the active secretion of adenosine (B11128) triphosphate (ATP) from dying cells into the extracellular space. cancer.gov This extracellular ATP acts as a "find-me" signal, recruiting antigen-presenting cells, such as dendritic cells, to the tumor microenvironment. cancer.gov Research demonstrates that cancer cells treated with this compound exhibit a marked release of ATP into their surroundings. nih.govnih.gov

In the terminal phase of ICD, the structural integrity of the plasma membrane is compromised, leading to the passive release of the nuclear protein High-Mobility Group Box 1 (HMGB1). cancer.gov Extracellular HMGB1 serves as a late-stage danger signal, binding to receptors on immune cells to promote their activation and maturation. This compound has been shown to effectively induce the release of HMGB1 from cancer cells, completing the trio of essential ICD hallmarks. nih.govresearchgate.net

Table 1: Induction of ICD Hallmarks in Cancer Cells by this compound

| Hallmark of Immunogenic Cell Death | Effect of this compound Treatment | Immunological Function |

| Calreticulin (CALR) Exposure | Significant increase in cell surface presentation. nih.govnih.gov | Acts as an "eat-me" signal, promoting phagocytosis by dendritic cells. asco.orgnih.gov |

| ATP Secretion | Marked increase in extracellular ATP levels. nih.govnih.gov | Functions as a "find-me" signal to recruit antigen-presenting cells. cancer.gov |

| HMGB1 Release | Substantial release from the nucleus into the extracellular space. nih.govresearchgate.net | Serves as a late-stage danger signal to activate immune cells. |

Modulation of Anti-Tumor Immune Responses in Research Models

The induction of ICD hallmarks by this compound in vitro translates into a tangible anti-tumor immune response in vivo. researchgate.net Preclinical studies have utilized a vaccination-style approach to assess the immunogenicity of NC1-killed cancer cells. In these experiments, immunocompetent mice were injected with mouse cancer cells that had been killed by this compound. researchgate.net

The results from these research models demonstrated that the vaccination with NC1-treated dead cancer cells was able to induce a protective anti-cancer immune response. researchgate.net This finding indicates that the DAMPs released by the NC1-killed cells were sufficient to stimulate the host's immune system to recognize and mount a defense against tumor cells. This protective immunity is a cornerstone of successful cancer immunotherapy, suggesting that the mode of cell death induced by NC1 is immunologically active and beneficial.

Exploration of this compound as an Immunotherapy Adjuvant in Preclinical Studies

The capacity of this compound to convert tumor cells into an immunogenic stimulus makes it a promising candidate for use as an adjuvant in combination with other immunotherapies. A major challenge in cancer immunotherapy, particularly with immune checkpoint inhibitors, is the lack of response in patients with "cold" tumors—those with a non-inflamed microenvironment and a low presence of T cells.

Inducing ICD is a key strategy to turn these "cold" tumors "hot," thereby rendering them more susceptible to immunotherapies. By promoting the release of DAMPs, this compound can foster a pro-inflammatory tumor microenvironment, enhance the recruitment of dendritic cells, and facilitate the priming of tumor-specific T cells. researchgate.net This action could potentially synergize with checkpoint inhibitors, which function by removing the brakes on already-activated T cells. While direct preclinical studies combining this compound with checkpoint inhibitors have not been extensively reported, its demonstrated ability to induce a protective anti-tumor immune response on its own provides a strong rationale for its exploration in such combination strategies. researchgate.net

Chemical Biology and Synthetic Research Aspects of Necrocide 1 Analogues

Historical Development and Optimization of Necrocide 1 as a Small Molecule Inducer

This compound represents a third-generation small molecule that was identified and optimized from earlier generations of anti-tumor compounds. nih.gov The foundational structure of these compounds is the 1,3-dihydroindole-2-one scaffold, also known as an oxindole (B195798). The development of this compound stemmed from the optimization of previously reported derivatives of oxyphenisatin, which were known to possess anti-tumor activity.

The optimization process aimed to enhance the antiproliferative activity in vitro while also improving the tolerability and activity in vivo compared to its predecessors. This led to the synthesis of (S')-3-cycloheptyl-3-(4-hydroxyphenyl)6-methoxy-7-methyl-1,3-dihydroindole-2-one, which was named this compound. nih.gov This novel compound was found to be a potent inducer of a form of regulated necrosis that is distinct from other known cell death pathways such as necroptosis, ferroptosis, and pyroptosis. nih.gov

Stereoisomeric Specificity in Biological Activity (e.g., (S)-38 versus (R)-Necrocide 1)

A critical aspect of the biological activity of this compound lies in its stereochemistry. The molecule possesses a chiral center at the C3 position of the oxindole ring, leading to the existence of two stereoisomers: (S)-Necrocide 1 and (R)-Necrocide 1. Research has unequivocally demonstrated that the biological activity is stereospecific, with the (S)-enantiomer, also referred to as (S)-38, being the active form. nih.gov

In contrast, the (R)-stereoisomer of this compound is inactive. nih.gov This stereospecificity is evident in its dose-dependent effects on cancer cells. For instance, in human breast carcinoma MCF-7 cells, the active (S)-stereoisomer significantly reduces metabolic activity, indicating cell death, while the inactive (R)-stereoisomer shows no such effect at similar concentrations. nih.gov

The following table summarizes the differential activity of the stereoisomers of this compound.

| Stereoisomer | Common Designation | Biological Activity |

| (S)-3-cycloheptyl-3-(4-hydroxyphenyl)6-methoxy-7-methyl-1,3-dihydroindole-2-one | (S)-Necrocide 1, (S)-38 | Active |

| (R)-3-cycloheptyl-3-(4-hydroxyphenyl)6-methoxy-7-methyl-1,3-dihydroindole-2-one | (R)-Necrocide 1 | Inactive |

Structure-Activity Relationship Studies (Conceptual Framework)

The potent and specific biological activity of this compound is a direct consequence of its unique chemical structure. The structure-activity relationship (SAR) studies of this compound and its analogues are centered around the 1,3-dihydroindole-2-one (oxindole) scaffold. The key structural features that contribute to its activity can be broken down into three main components: the substituents at the C3 position, and the substitutions on the indole (B1671886) ring itself.

Future Directions and Unexplored Avenues in Necrocide 1 Research

Further Elucidation of Upstream Signaling Pathways and Regulatory Networks

While Necrocide 1 (NC1) is established as an inducer of regulated necrosis distinct from necroptosis, ferroptosis, and pyroptosis researchgate.netresearchgate.netnih.gov, a comprehensive understanding of its upstream signaling cascade is still developing. Research indicates that NC1 operates through a mitochondrial regulatory pathway nih.govtargetmol.com, involving reactive oxygen species (ROS) production and a mechanism termed NECSO (necrosis by sodium overload) mediated by TRPM4 channel activation nih.govresearchgate.net. Future studies should aim to map the complete signaling network upstream of TRPM4 activation by NC1. This includes identifying the specific mitochondrial components or metabolic alterations that initiate the NC1 response, as well as the precise molecular events linking mitochondrial dysfunction to TRPM4 channel activity. Further investigation into how NC1 interacts with cellular stress sensors and metabolic checkpoints could reveal novel regulatory nodes. Understanding these upstream pathways is critical for precisely controlling NC1's effects and potentially identifying new therapeutic targets within its signaling network texas.gov.

Identification of Additional Molecular Targets and Interacting Proteins

The transient receptor potential cation channel subfamily M member 4 (TRPM4) has been identified as a direct target of NC1, mediating sodium influx and subsequent necrosis nih.govresearchgate.net. However, NC1's broader molecular interactome remains largely uncharacterized. Genetic screens have identified kinases that protect cells from NC1-induced necrosis, suggesting these kinases could be crucial components of the NC1 signaling pathway or downstream effectors texas.gov. Future research should focus on identifying these kinases and elucidating their specific roles in mediating or modulating NC1-induced cell death. Furthermore, exploring the protein-protein interactions that occur upon NC1 treatment, particularly within the mitochondria and at the plasma membrane where TRPM4 is localized, could reveal additional molecular targets and partners that dictate the specificity and efficacy of NC1-mediated necrosis.

Development of Novel Modulators and Inhibitors of this compound-Mediated Necrosis

The development of specific modulators and inhibitors for NC1-mediated necrosis is a critical step towards its therapeutic application. While the inactive stereoisomer of NC1 (NC1i) has been characterized researchgate.netresearchgate.netnih.gov, chemical screening has already identified inhibitors of the NECSO pathway, which blocks NC1-induced necrosis nih.govresearchgate.net. Future efforts should focus on developing highly selective inhibitors that can precisely block NC1's effects, which might be useful in contexts where controlled cell death is undesirable. Conversely, research could explore the development of novel compounds that enhance NC1's efficacy or mimic its action by targeting TRPM4 or other key components of its pathway. Understanding the structure-activity relationships of NC1 and its analogs will be crucial for designing more potent and specific modulators.

Comparative Studies with Other Established Regulated Necrosis Inducers and Pathways

A deeper understanding of NC1's mechanism necessitates direct comparative studies with other well-established regulated necrosis pathways, such as necroptosis, ferroptosis, and pyroptosis. While NC1 is distinct from these pathways researchgate.netresearchgate.netnih.gov, understanding its unique molecular signatures and outcomes in relation to them is vital.

| Necrosis Pathway | Key Initiators/Effectors | Primary Mechanism | This compound Distinction |

| Necroptosis | RIPK1, RIPK3, MLKL | Formation of necrosome, MLKL oligomerization and pore formation | NC1 is not inhibited by necroptosis inhibitors like Necrostatin-1 and does not rely on RIPK1/RIPK3/MLKL signaling researchgate.netnih.gov. |

| Ferroptosis | Iron, ROS, GPX4, lipid peroxidation | Accumulation of lipid peroxides, membrane damage | NC1's mechanism is not blocked by ferroptosis inhibitors such as liproxstatin-1 (B1674854) or desferrioxamine nih.gov. |

| Pyroptosis | Caspases (e.g., Caspase-1, -11), Gasdermin D (GSDMD) | Inflammatory caspase activation, GSDMD cleavage and pore formation | NC1-induced cell death is not inhibited by pyroptosis inhibitors like z-YVAD nih.gov. |

| This compound | TRPM4, Mitochondrial ROS, Sodium Overload (NECSO) | TRPM4-mediated Na+ influx, mitochondrial dysfunction, plasma membrane rupture | NC1 induces a unique form of regulated necrosis independent of TNF signaling and caspase activity, primarily involving mitochondrial pathways and TRPM4 activation researchgate.netnih.govtargetmol.comnih.govresearchgate.net. |

These comparative studies will help to refine the classification of regulated necrosis and identify potential synergistic or antagonistic interactions between NC1 and other cell death pathways.

Potential Applications in Non-Oncological Disease Models Involving Necrotic Cell Death

The association of regulated necrosis with various pathologies beyond cancer presents significant opportunities for NC1's application. Necrotic cell death, including necroptosis, is implicated in neurodegenerative conditions such as Alzheimer's and Parkinson's disease, as well as ischemic disorders like stroke and myocardial infarction, and infectious diseases researchgate.netnih.govoup.com. Specifically, TRPM4 channel activity has been linked to cardiac arrhythmias and is implicated in sodium overload-induced necrosis nih.govresearchgate.net, suggesting a potential role for NC1 in cardiovascular research. Furthermore, the modulation of necrotic cell death pathways, like necroptosis, has shown promise in models of Parkinson's disease x-mol.net. Future research should explore NC1's efficacy in preclinical models of these non-oncological diseases to assess its potential as a therapeutic agent for conditions characterized by detrimental necrotic cell death.

Mechanistic Insights for Overcoming Therapeutic Resistance in Cell Biology

Compound List:

this compound (NC1)

this compound inactive stereoisomer (NC1i)

Necrostatin-1 (Nec1)

Necrostatin-5 (Nec-5)

Necrostatin-7

Necrostatin-2

Necroptosis-IN-3

Necroptosis-IN-1

RIP1/RIP3/MLKL activator 1

MLKL-IN-6

Z-VAD-FMK

Z-IETD-FMK

BV6

RSL3

Ferrostatin-1

Val-boroPro

Ac-YVAD-cmk

VX-765

Liproxstatin-1 (Lipro)

Desferrioxamine (DFO)

Cyclosporine A (CsA)

Necrosulfonamide (NSA)

TRPM4

RIPK1

RIPK3

MLKL

GPX4

Gasdermin D (GSDMD)

Tumor Necrosis Factor (TNF)

BCL-2

Receptor-Interacting Protein Serine-Threonine Kinase 1 (RIP1)

Receptor-Interacting Protein Serine-Threonine Kinase 3 (RIPK3)

Mixed Lineage Kinase Domain-Like Protein (MLKL)

Reactive Oxygen Species (ROS)

High Mobility Group Box 1 (HMGB1)

Calreticulin (B1178941) (CALR)

Adenosine (B11128) Triphosphate (ATP)

Tumor Necrosis Factor Receptor 1 (TNFR1)

Fas-Associated via Death Domain (FADD)

TNF Receptor Associated Factor 2 (TRAF2)

Cellular Inhibitors of Apoptosis Proteins (cIAPs)

Mitogen-Activated Protein Kinase (MAPK)

Jun N-terminal Kinase (JNK)

Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB)

Sphingomyelin Phosphodiesterase (ASM)

Phospholipase A2 (PLA2)

Cyclophilin D (CypD)

Ubiquitin-conjugating enzyme E2D 1 (UbcH8)

Poly (ADP-ribose) polymerase 1 (PARP-1)

Apoptosis-Inducing Factor (AIF)

Acid Sphingomyelinase (ASM)

Q & A

Q. What experimental methodologies are recommended to determine the mechanism of action of Necrocide 1 in cancer cell lines?

To investigate this compound’s mechanism, employ kinase profiling assays to identify inhibited/enhanced enzymatic targets and transcriptomic analysis (e.g., RNA-seq) to map gene expression changes. Use siRNA knockdown screens to validate candidate pathways. Begin with cell lines like MCF-7 and PC3, where this compound exhibits potent IC50 values (0.48–2 nM) . Ensure reproducibility by detailing protocols for cell culture conditions, compound solubility, and controls (e.g., DMSO vehicle) .

Q. How should researchers design in vitro assays to evaluate this compound’s antiproliferative activity?

Optimize assays using validated cell lines (e.g., MCF-7, PC3) and include dose-response curves spanning 0.1–10× the reported IC50 (0.48–2 nM) . Use ATP-based viability assays (e.g., CellTiter-Glo) with triplicate technical replicates. Normalize data to untreated controls and account for plate-edge effects. Follow NIH preclinical guidelines for statistical power analysis and blinding protocols .

Q. What analytical techniques are critical for validating this compound’s purity and structural identity?

Characterize compound identity via <sup>1</sup>H/<sup>13</sup>C NMR, high-resolution mass spectrometry (HRMS), and HPLC (≥98% purity threshold) . For batch-to-batch consistency, document retention times, column specifications, and mobile phases. Cross-validate with independent labs to confirm structural integrity .

Q. Which statistical approaches are appropriate for analyzing this compound’s dose-response data?

Apply nonlinear regression models (e.g., log(inhibitor) vs. normalized response in Prism) to calculate IC50 values. Report 95% confidence intervals and use ANOVA for multi-group comparisons. Include Grubbs’ test to exclude outliers and validate assumptions of normality .

Advanced Research Questions

Q. How can researchers reconcile contradictory IC50 values for this compound across independent studies?

Perform a meta-analysis of published IC50 data, stratifying by cell line, assay duration, and culture conditions. Conduct sensitivity assays under standardized protocols (e.g., ATCC-recommended media, passage limits) . Explore cell line heterogeneity (e.g., genetic drift, receptor expression) using STR profiling and single-cell RNA-seq .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Modify the (S)-38 scaffold via regioselective substitutions (e.g., C-2, C-7) and track purity changes with UPLC-MS. Use computational tools (e.g., molecular docking) to predict binding affinity shifts. Validate synthetic routes with <sup>19</sup>F NMR for fluorinated analogs and compare yields to the parent compound .

Q. How can this compound’s selectivity for cancer cells over normal cells be systematically assessed?

Profile toxicity in non-cancerous cell lines (e.g., HEK293, MCF-10A) using identical assay conditions as cancer lines. Combine transcriptomic data with pathway enrichment analysis (e.g., KEGG, GO) to identify cancer-specific targets. Validate selectivity via CRISPR-Cas9 knockout of candidate genes .

Q. What in vivo models are most suitable for translating this compound’s in vitro efficacy to preclinical studies?

Use patient-derived xenograft (PDX) models of breast (MCF-7) and prostate (PC3) cancers. Base dosing on allometric scaling of in vitro IC50 (e.g., 1–5 mg/kg). Monitor endpoints like tumor volume, metastasis (via bioluminescence), and serum biomarkers. Include pharmacokinetic analysis (Cmax, AUC) to correlate exposure with efficacy .

Q. How should researchers investigate this compound’s synergy with existing chemotherapeutics?

Perform combination index (CI) assays using the Chou-Talalay method. Test sequential vs. concurrent dosing in 3D spheroid models. Use RNA-seq to identify synergistic pathway modulation (e.g., apoptosis, DNA repair). Validate findings in ex vivo tumor slices .

Q. What methodologies identify resistance mechanisms to this compound in long-term treatment models?

Culture resistant sublines via incremental dose escalation over 6–12 months. Perform whole-exome sequencing and ATP-binding cassette (ABC) transporter expression profiling. Reverse resistance using pharmacological inhibitors (e.g., verapamil for P-gp) and validate via rescue assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.